

In-Depth Technical Guide: 6-Fluorobenzo[d]isoxazol-3-ylamine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Fluorobenzo[d]isoxazol-3-ylamine

Cat. No.: B061654

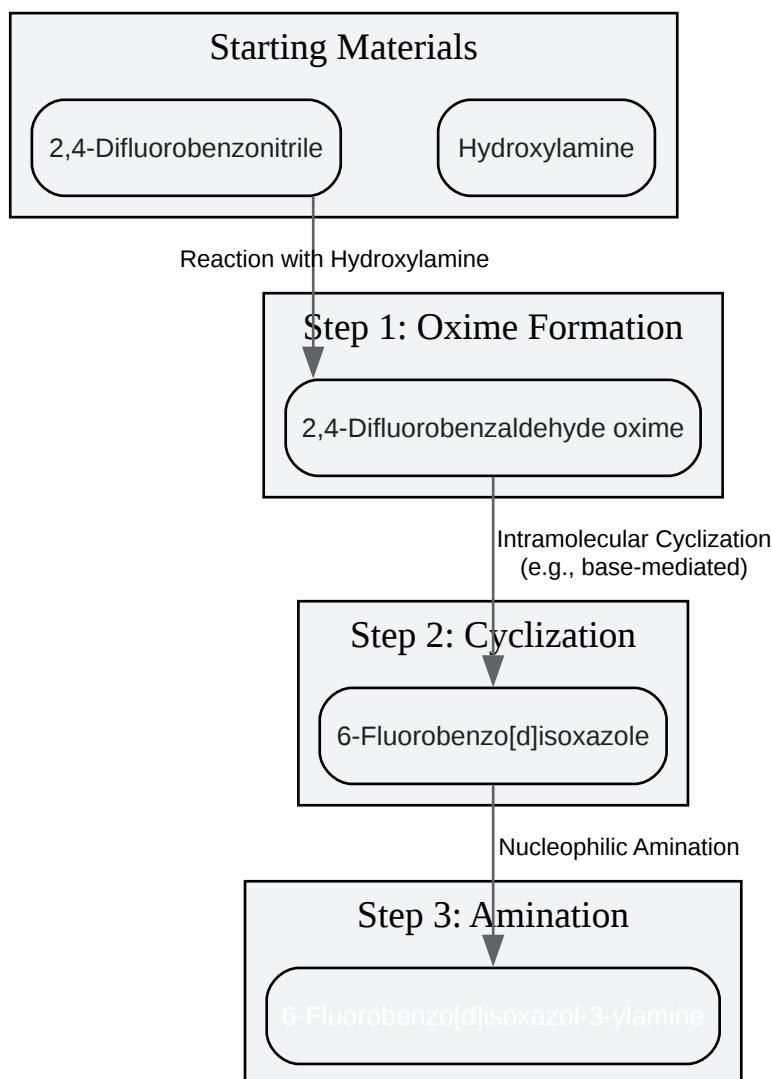
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **6-Fluorobenzo[d]isoxazol-3-ylamine**, a fluorinated heterocyclic amine of interest in medicinal chemistry and drug discovery. The document details its physicochemical properties, plausible synthetic routes, experimental protocols for characterization, and its potential role in modulating key cellular signaling pathways.

Core Molecular Data

The fundamental physicochemical properties of **6-Fluorobenzo[d]isoxazol-3-ylamine** are summarized below. The molecular weight is a critical parameter for a range of experimental procedures, including analytical quantification and the preparation of molar solutions.


Property	Data
Molecular Formula	C ₇ H ₅ FN ₂ O
Molecular Weight	152.13 g/mol
CAS Number	177995-38-9
Appearance	Solid (form may vary)
Purity	Typically available at ≥95%

Note: The molecular weight is calculated based on the standard atomic weights of the constituent elements.

Proposed Synthesis Pathway

While a specific, detailed experimental protocol for the synthesis of **6-Fluorobenzo[d]isoxazol-3-ylamine** is not extensively documented in publicly available literature, a plausible synthetic route can be conceptualized based on established isoxazole synthesis methodologies. A common approach involves the cyclization of a suitably substituted precursor.

A potential synthetic workflow is outlined below. This proposed pathway is based on the principles of heterocyclic chemistry and analogous transformations.

[Click to download full resolution via product page](#)

Caption: Proposed synthetic workflow for **6-Fluorobenzo[d]isoxazol-3-ylamine**.

Experimental Protocols for Characterization

The structural confirmation and purity assessment of **6-Fluorobenzo[d]isoxazol-3-ylamine** are crucial for its application in research and development. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the molecular structure of **6-Fluorobenzo[d]isoxazol-3-ylamine** by identifying the chemical environment of its hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F) nuclei.

Methodology:

- Sample Preparation:
 - Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.
 - Ensure the sample is fully dissolved to obtain a homogeneous solution.
- Data Acquisition:
 - Acquire ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
 - For ¹H NMR, standard pulse sequences with water suppression (if necessary) are used.
 - For ¹³C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum.
 - Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be performed to establish connectivity between protons and carbons.

- Data Analysis:
 - Process the raw data (Fourier transformation, phase correction, and baseline correction).
 - Integrate the signals in the ^1H NMR spectrum to determine the relative number of protons.
 - Analyze the chemical shifts (δ), coupling constants (J), and multiplicities of the signals to assign them to the specific nuclei in the molecule.

High-Performance Liquid Chromatography (HPLC)

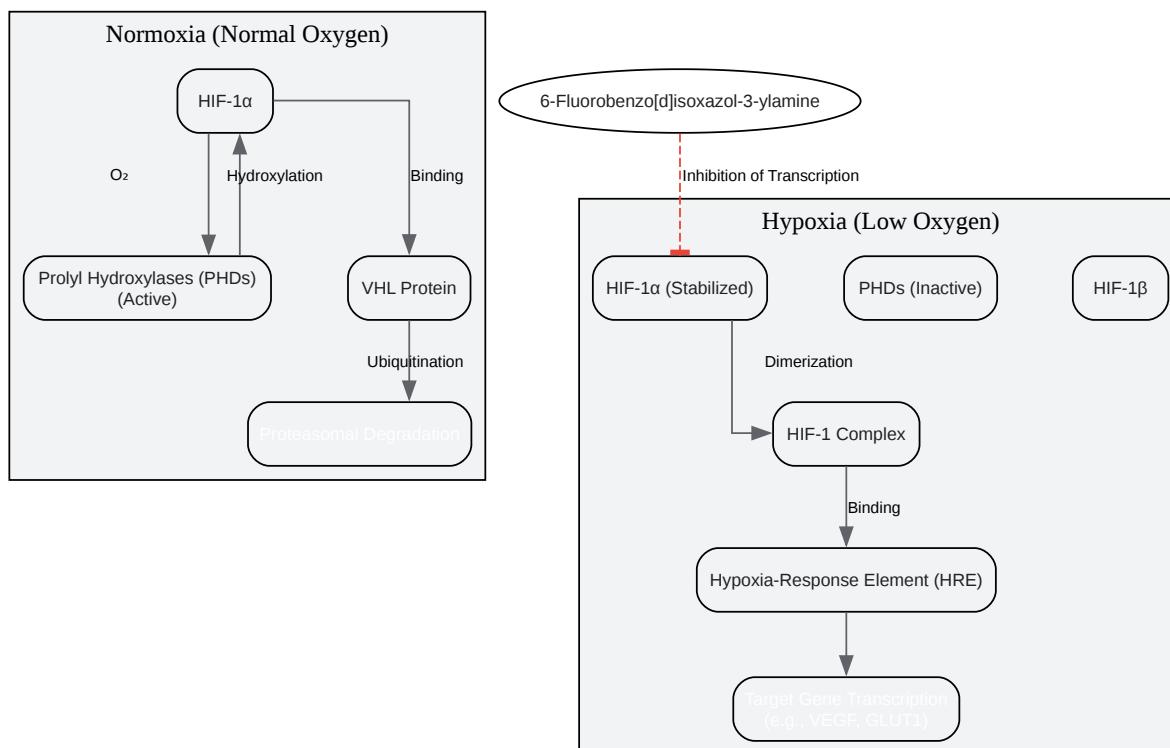
Objective: To determine the purity of **6-Fluorobenzo[d]isoxazol-3-ylamine** and to quantify it in various matrices.

Methodology:

- Instrumentation:
 - An HPLC system equipped with a UV detector, a C18 reversed-phase column, and a suitable solvent delivery system.
- Chromatographic Conditions:
 - Mobile Phase: A gradient of acetonitrile and water (both may contain a small amount of a modifier like formic acid or trifluoroacetic acid to improve peak shape).
 - Flow Rate: Typically 1.0 mL/min.
 - Column Temperature: Maintained at a constant temperature (e.g., 25 °C).
 - Detection Wavelength: Determined by measuring the UV absorbance spectrum of the compound to find the wavelength of maximum absorbance (λ_{max}).
 - Injection Volume: 5-20 μL .
- Sample Preparation:
 - Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

- Prepare a series of calibration standards by diluting the stock solution.
- Filter all solutions through a 0.45 µm syringe filter before injection.
- Data Analysis:
 - The purity is assessed by the percentage of the main peak area relative to the total peak area in the chromatogram.
 - For quantification, a calibration curve is constructed by plotting the peak area versus the concentration of the standards. The concentration of the unknown sample is then determined from this curve.

Potential Signaling Pathway Involvement

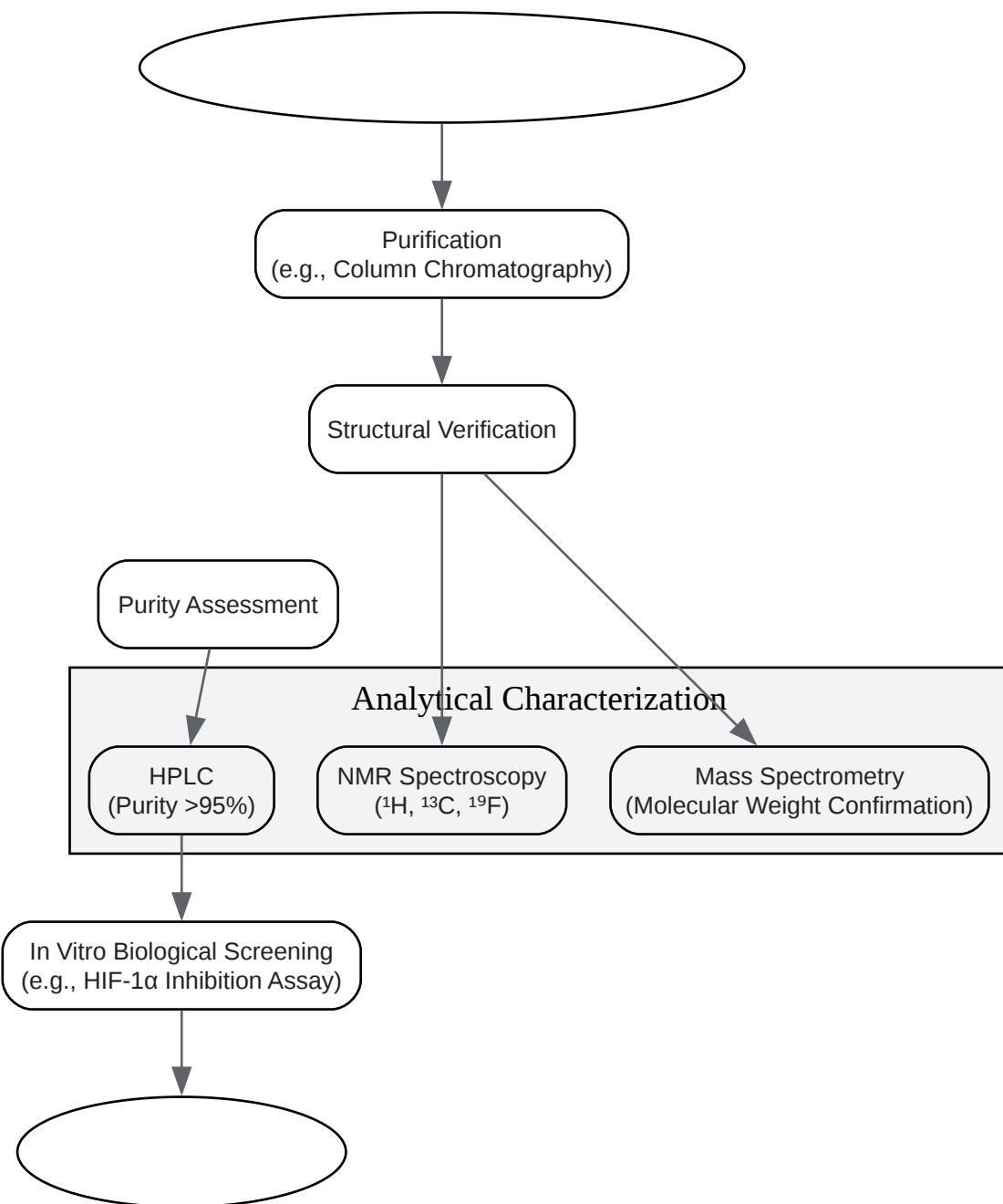

Recent studies have highlighted that benzo[d]isoxazole derivatives can function as inhibitors of Hypoxia-Inducible Factor-1 α (HIF-1 α) transcription.[\[1\]](#)[\[2\]](#) HIF-1 is a key transcription factor that plays a central role in the cellular response to low oxygen levels (hypoxia), a condition prevalent in solid tumors and ischemic diseases.[\[3\]](#)[\[4\]](#)

The HIF-1 α Signaling Pathway

Under normal oxygen conditions (normoxia), the HIF-1 α subunit is continuously synthesized and rapidly degraded. This process is mediated by prolyl hydroxylases (PHDs), which hydroxylate specific proline residues on HIF-1 α .[\[5\]](#) This hydroxylation allows the von Hippel-Lindau (VHL) tumor suppressor protein to bind to HIF-1 α , leading to its ubiquitination and subsequent degradation by the proteasome.[\[6\]](#)

In hypoxic conditions, the activity of PHDs is inhibited due to the lack of their co-substrate, oxygen. As a result, HIF-1 α is stabilized, accumulates in the cytoplasm, and translocates to the nucleus.[\[5\]](#) In the nucleus, it dimerizes with the constitutively expressed HIF-1 β subunit. This HIF-1 heterodimer then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating their transcription.[\[4\]](#)[\[7\]](#) These target genes are involved in various processes that promote cell survival and adaptation to hypoxia, including angiogenesis, glucose metabolism, and cell proliferation.[\[3\]](#)

By inhibiting HIF-1 α transcription, **6-Fluorobenzo[d]isoxazol-3-ylamine** could potentially disrupt this adaptive response, making it a compound of interest for therapeutic strategies targeting hypoxia-driven pathologies.



[Click to download full resolution via product page](#)

Caption: The HIF-1 α signaling pathway and the potential point of intervention for **6-Fluorobenzo[d]isoxazol-3-ylamine**.

Experimental Workflow for Compound Characterization

A typical workflow for the characterization of a novel small molecule like **6-Fluorobenzo[d]isoxazol-3-ylamine** in a drug discovery context involves a series of analytical and biological assays.

[Click to download full resolution via product page](#)

Caption: A standard experimental workflow for the characterization and initial biological evaluation of a small molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Benzo[d]isoxazole Derivatives as Hypoxia-Inducible Factor (HIF)-1 α Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzo[d]isoxazole Derivatives as Hypoxia-Inducible Factor (HIF)-1 α Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HIF-1 α pathway: role, regulation and intervention for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hypoxia-inducible factor - Wikipedia [en.wikipedia.org]
- 5. Signaling pathway involved in hypoxia-inducible factor-1 α regulation in hypoxic-ischemic cortical neurons in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cusabio.com [cusabio.com]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: 6-Fluorobenzo[d]isoxazol-3-ylamine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b061654#6-fluorobenzo-d-isoxazol-3-ylamine-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com